4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine
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Overview
Description
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine is a synthetic organic compound characterized by its complex molecular structure This compound features a morpholine ring, a tetrafluorinated phenyl group, and a methoxyphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine typically involves multiple steps, including the formation of the morpholine ring, the introduction of the tetrafluorinated phenyl group, and the attachment of the methoxyphenoxy substituent. Common synthetic routes may include:
Step 1: Formation of the morpholine ring through the reaction of diethanolamine with an appropriate alkylating agent.
Step 2: Introduction of the tetrafluorinated phenyl group via a nucleophilic aromatic substitution reaction.
Step 3: Attachment of the methoxyphenoxy substituent through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its unique chemical properties may confer specific pharmacological activities, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]piperidine
- 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]pyrrolidine
Uniqueness
Compared to similar compounds, 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine may exhibit unique chemical properties due to the presence of the morpholine ring. This ring can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO3/c1-26-13-4-2-5-14(12-13)28-20-18(23)16(21)15(17(22)19(20)24)6-3-7-25-8-10-27-11-9-25/h2-6,12H,7-11H2,1H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYQPSLHCSPLMW-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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